![molecular formula C7H9N3O B3048043 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one CAS No. 15375-78-7](/img/structure/B3048043.png)

1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one

Vue d'ensemble

Description

“1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one” is a chemical compound . It is a derivative of pyridopyrimidine . It has been studied for its potential use in the development of inhibitors for various diseases .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been described in various studies . For instance, a series of tetrahydropyridopyrimidine based extracellular signal-regulated kinase (Erks) inhibitors were discovered via HTS and structure-based drug design .

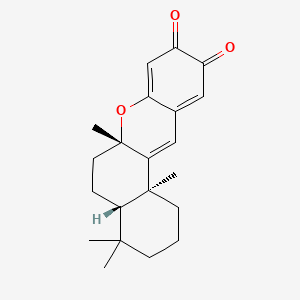

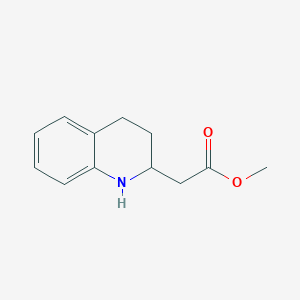

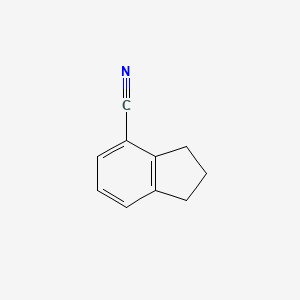

Molecular Structure Analysis

The molecular structure of “this compound” and its derivatives has been analyzed in several studies . For example, the binding modes of these compounds were characterized by determining the crystal structures of BD1 in complex with selected inhibitors .

Chemical Reactions Analysis

The chemical reactions involving “this compound” and its derivatives have been studied . These compounds have demonstrated potent and selective inhibition of various enzymes .

Applications De Recherche Scientifique

Chemical Synthesis and Derivatives

1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one has been studied in the context of chemical synthesis and the creation of various derivatives. The compound is synthesized through processes like the hydrogenation of pyrido[2,3-d]pyridazine derivatives, which has been explored for the creation of new chemical entities. For instance, Kakimoto and Tono-oka (1967) described the unsuccessful attempt to prepare 5,6-dihydropyrido[2,3-d]pyridazin-8(7H)-one, which instead resulted in the formation of this compound (Kakimoto & Tono-oka, 1967).

Mécanisme D'action

Target of Action

The primary target of 1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one is Hematopoietic Progenitor Kinase 1 (HPK1) . HPK1 is a serine/threonine kinase that is predominantly expressed in hematopoietic cells . It plays a crucial role as a negative regulator of the T-cell receptor (TCR) signaling pathway .

Mode of Action

This compound acts as an inhibitor of HPK1 . It binds to HPK1 and inhibits its kinase activity . This inhibition prevents HPK1 from phosphorylating its substrate, SLP76 , which in turn modulates the TCR signaling pathway .

Biochemical Pathways

The inhibition of HPK1 by this compound affects the TCR signaling pathway . Normally, HPK1 is recruited to the TCR complex and phosphorylates the SLP76 protein, leading to its degradation and down-modulation of TCR signal strength . The inhibition of hpk1 prevents this phosphorylation, thereby modulating the tcr signaling pathway .

Result of Action

The inhibition of HPK1 by this compound results in enhanced T-cell function . It leads to T-cell activation, lower T-cell threshold, increased proliferation, and elevated levels of inflammatory cytokines such as IL-2 . It also enhances dendritic cell activation and antigen presentation .

Safety and Hazards

Orientations Futures

The future directions for the study of “1,2,3,4-Tetrahydropyrido[2,3-D]pyridazin-8(7H)-one” and its derivatives include further preclinical evaluation of these compounds as potential antitumor agents . The development of these compounds as potent and selective inhibitors for various diseases is actively being conducted .

Propriétés

IUPAC Name |

2,3,4,7-tetrahydro-1H-pyrido[2,3-d]pyridazin-8-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O/c11-7-6-5(4-9-10-7)2-1-3-8-6/h4,8H,1-3H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWWQMNDKJZPKFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NN=C2)NC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70857366 | |

| Record name | 3,4,6,7-Tetrahydropyrido[2,3-d]pyridazin-8(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15375-78-7 | |

| Record name | 3,4,6,7-Tetrahydropyrido[2,3-d]pyridazin-8(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70857366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Propanol, 3,3'-[(1,1,2,2-tetramethyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B3047960.png)

![Ethanone, 1-[4-(2-naphthalenyl)phenyl]-](/img/structure/B3047969.png)

![2-Pyrimidinamine, N-[3-(ethylsulfonyl)-2-pyridinyl]-4,6-dimethoxy-](/img/structure/B3047977.png)